molecular formula C22H18O7 B13795053 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- CAS No. 75324-01-5

1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)-

Cat. No.: B13795053
CAS No.: 75324-01-5
M. Wt: 394.4 g/mol
InChI Key: DUESSPZZBNOZKI-ZDUSSCGKSA-N
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Description

1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with a suitable naphthacene derivative.

    Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, hydroxylation, and oxidation.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.

Chemical Reactions Analysis

1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can replace certain functional groups with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it useful in studying cellular processes and developing new drugs.

    Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound’s unique properties make it valuable in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- can be compared with other similar compounds, such as:

    2-Naphthalenecarboxylic acid: This compound has a similar naphthalene-based structure but lacks the additional functional groups present in 1-Naphthacenecarboxylic acid.

    1-Naphthalenecarboxylic acid, ethyl ester: This compound is an ester derivative of naphthalenecarboxylic acid but with different substituents.

The uniqueness of 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

75324-01-5

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

methyl (1S)-2-ethyl-5,7,12-trihydroxy-6,11-dioxo-1,4-dihydrotetracene-1-carboxylate

InChI

InChI=1S/C22H18O7/c1-3-9-7-8-11-15(13(9)22(28)29-2)21(27)17-16(19(11)25)20(26)14-10(18(17)24)5-4-6-12(14)23/h4-7,13,23,25,27H,3,8H2,1-2H3/t13-/m0/s1

InChI Key

DUESSPZZBNOZKI-ZDUSSCGKSA-N

Isomeric SMILES

CCC1=CCC2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O

Canonical SMILES

CCC1=CCC2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O

Origin of Product

United States

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